molecular formula C6H11Cl2N3O B2928080 (5-Methoxypyrazin-2-yl)methanamine dihydrochloride CAS No. 2225136-43-4

(5-Methoxypyrazin-2-yl)methanamine dihydrochloride

Cat. No.: B2928080
CAS No.: 2225136-43-4
M. Wt: 212.07
InChI Key: LIRVKAMNBJISIH-UHFFFAOYSA-N
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Description

(5-Methoxypyrazin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H9N3O.2HCl. It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

(5-Methoxypyrazin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxypyrazin-2-yl)methanamine dihydrochloride typically involves the reaction of 5-methoxypyrazine with methanamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature environment to ensure the proper formation of the dihydrochloride salt. The process can be summarized as follows:

    Starting Materials: 5-methoxypyrazine and methanamine.

    Reaction: The starting materials are reacted in the presence of hydrochloric acid.

    Product Formation: The product, this compound, is formed as a dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxypyrazin-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of (5-Methoxypyrazin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazine Derivatives: Compounds such as 2-methylpyrazine and 2,3-dimethylpyrazine share structural similarities with (5-Methoxypyrazin-2-yl)methanamine dihydrochloride.

    Methanamine Derivatives: Compounds like N-methylmethanamine and N-ethylmethanamine are similar in terms of the methanamine group.

Uniqueness

This compound is unique due to the presence of both the methoxypyrazine and methanamine groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields.

Properties

IUPAC Name

(5-methoxypyrazin-2-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.2ClH/c1-10-6-4-8-5(2-7)3-9-6;;/h3-4H,2,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRVKAMNBJISIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(N=C1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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